N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide
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Overview
Description
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide have been synthesized and assessed for their potential in treating microbial diseases. Studies reveal that thiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds are particularly effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The promising outcomes suggest these derivatives could be valuable in the development of new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Research on similar chemical structures has also explored their use as chemotherapeutic agents. Oxadiazole derivatives, for example, have been synthesized and tested for their anticancer activities. These studies found that certain compounds exhibit significant inhibitory effects against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, compounds containing 1,3,4-oxadiazole and benzothiazole moieties have shown to possess higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria, alongside notable antiproliferative activity against cancer cell lines. This indicates a potential for these compounds to be developed into effective anticancer drugs (Kaya et al., 2017).
Molecular Interactions and Structural Analysis
The molecular structure and intermolecular interactions of compounds containing the methoxybenzamide group have been extensively studied. For instance, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how these compounds interact at the molecular level, potentially aiding in the design of more effective therapeutic agents (Karabulut et al., 2014).
Enzymatic Activity Modulation
The effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activity of transferase enzymes have also been explored. These compounds have demonstrated the ability to modulate the activities of enzymes such as GOT, GPT, and γ-GT, which are critical in various biochemical pathways. Such findings open the door to potential therapeutic applications where modulation of enzyme activity is desired (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bonding . This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
For instance, they have been involved in pathways related to cancer therapy when acting as inhibitors of human carbonic anhydrase .
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential anti-cancer, anti-aging, antimicrobial effects, among others .
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Cellular Effects
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the 1,2,4-oxadiazole core is frequently encountered in active pharmaceutical ingredients and can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant dosage-dependent effects in animal models .
Metabolic Pathways
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various enzymes or cofactors .
Transport and Distribution
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various transporters or binding proteins .
Subcellular Localization
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on their activity or function depending on their subcellular localization .
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQKZIAFCSXGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.